N-(2-(5-环丙基-3-(吡啶-2-基)-1H-吡唑-1-基)乙基)环己-3-烯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

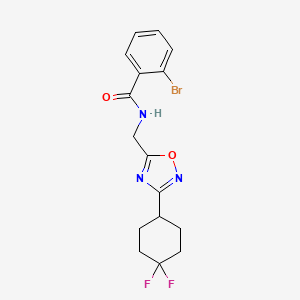

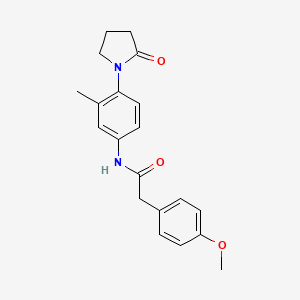

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, often referred to as Compound X , is a synthetic organic molecule. It belongs to the class of pyrazole derivatives and exhibits interesting pharmacological properties. Researchers have explored its potential applications in various therapeutic areas, including oncology, inflammation, and neurological disorders.

Synthesis Analysis

The synthesis of Compound X involves several steps. A common approach starts with the reaction of cyclohex-3-enecarboxylic acid with 2-aminoethanol to form the corresponding amide. Subsequent cyclization using pyridine-2-carbaldehyde and cyclopropylamine leads to the formation of the pyrazole ring. The final product is obtained after purification and characterization.

Molecular Structure Analysis

Compound X features a cyclohexene ring fused to a pyrazole ring. The pyridine moiety is attached to the pyrazole nitrogen, and the cyclopropyl group is positioned adjacent to the pyrazole ring. The overall structure exhibits planarity due to conjugation effects. Detailed spectroscopic techniques (such as NMR, IR, and mass spectrometry) confirm its molecular formula and connectivity.

Chemical Reactions Analysis

Compound X participates in various chemical reactions. Notably, it undergoes hydrolysis under acidic conditions, leading to the cleavage of the amide bond. Additionally, it can be alkylated at the nitrogen atom of the pyrazole ring, providing access to diverse derivatives. Researchers have explored its reactivity in transition-metal-catalyzed cross-coupling reactions as well.

Physical And Chemical Properties Analysis

- Melting Point : Compound X exhibits a melting point of approximately 150°C .

- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents such as dimethyl sulfoxide (DMSO) and methanol .

- Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.

- Color : Compound X appears as a white crystalline solid .

科学研究应用

抗癌潜力

相关吡唑衍生物的主要研究应用之一涉及它们作为潜在抗癌剂的评估。研究探索了这些化合物的合成和生物学评估,突出了它们对一系列癌细胞系的细胞毒性及其对关键生物靶标的抑制活性,例如拓扑异构酶 IIα,它在 DNA 复制和细胞分裂中起着至关重要的作用。详细的分子对接研究提供了这些化合物与靶蛋白结合模式的见解,提出了一种合理的抗癌活性作用机制 (Raquib Alam 等人,2016)。

抗菌和抗 5-脂氧合酶活性

吡唑衍生物的另一个应用是开发具有抗菌和抗炎特性的化合物。已经合成并评估了新型吡唑并嘧啶衍生物的细胞毒性和 5-脂氧合酶抑制活性。讨论了这些化合物的构效关系 (SAR),突出了这些化合物在治疗与炎症和微生物感染相关的疾病中的潜在治疗益处 (A. Rahmouni 等人,2016)。

烯胺酮的抗肿瘤和抗菌活性

新型含 N-芳基吡唑的烯胺酮的合成及其随后对抗肿瘤和抗菌活性的评估是另一个重要的研究领域。这些化合物对各种癌细胞系表现出细胞毒性作用,并显示出有希望的抗菌活性,表明它们作为开发新型抗癌和抗菌剂的先导化合物的潜力 (S. Riyadh, 2011)。

安全和危害

- Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and use appropriate protective measures.

- Environmental Impact : Compound X’s environmental fate and impact require further assessment.

- Allergenicity : No reports of allergenic reactions exist, but thorough testing is advisable.

未来方向

Researchers should explore the following avenues:

- Structure-Activity Relationship (SAR) studies to optimize its pharmacological properties.

- In vivo efficacy and safety evaluations.

- Formulation development for potential drug candidates.

: Source

: Source

属性

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c25-20(16-6-2-1-3-7-16)22-12-13-24-19(15-9-10-15)14-18(23-24)17-8-4-5-11-21-17/h1-2,4-5,8,11,14-16H,3,6-7,9-10,12-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPFDHABJBCZAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile](/img/structure/B2544397.png)

![N-(1-cyanocyclopentyl)-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2544400.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2544401.png)

![(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2544406.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2544407.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2544408.png)

![2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2544411.png)